2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a methoxy group, and an oxazolidinylidene moiety attached to a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-tert-butyl-4-methoxyphenol with an appropriate oxazolidinone derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts like piperidine, with heating under reflux to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinylidene moiety to other functional groups, depending on the reducing agent used.
Substitution: The methoxy and tert-butyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The oxazolidinylidene moiety can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity . The compound’s structure allows it to fit into binding pockets of proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methoxyphenol: This compound shares the tert-butyl and methoxy groups but lacks the oxazolidinylidene moiety.
2,6-Di-tert-butyl-4-methoxyphenol: Similar in structure but with an additional tert-butyl group, making it more sterically hindered.
2-tert-Butyl-4-methoxy-6-(octyltelluro)phenol: Contains a tellurium atom, which significantly alters its chemical properties.
Uniqueness
2-Tert-butyl-4-methoxy-6-(1,3-oxazolidin-2-ylidene)cyclohexa-2,4-dien-1-one is unique due to the presence of the oxazolidinylidene moiety, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
918870-89-0 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-tert-butyl-6-(4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenol |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11-8-9(17-4)7-10(12(11)16)13-15-5-6-18-13/h7-8,16H,5-6H2,1-4H3 |
InChI Key |
WRMZBGWIWZJRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C2=NCCO2)OC |
Origin of Product |
United States |
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